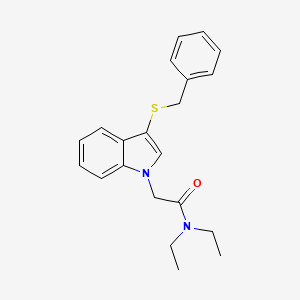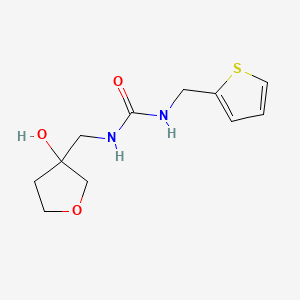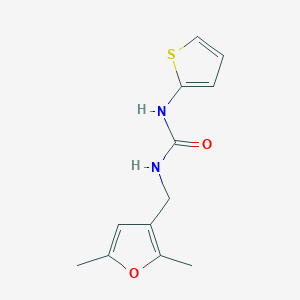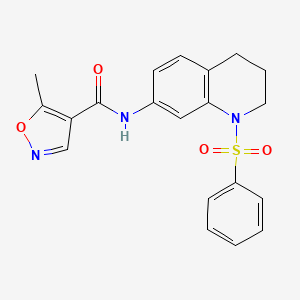![molecular formula C14H7F6N3 B2495997 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-21-8](/img/structure/B2495997.png)
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthyridine derivatives, including the specific compound , involves complex chemical reactions that can yield a variety of functionalized compounds. Techniques such as Lewis acid-mediated cycloisomerization have been employed to synthesize pyrrolo[1,2-a]naphthyridines from alkynyl-pyrrolidinyl pyridines, demonstrating the versatility of synthetic methods in accessing naphthyridine scaffolds (Flader et al., 2017).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been extensively studied using various analytical techniques. Studies have shown that these compounds can exhibit complex hydrogen bonding patterns and electronic properties, contributing to their unique chemical behaviors. For instance, detailed molecular modeling has provided insights into the receptor-saccharide complexes in solution, highlighting the importance of molecular structure in understanding the compound's interactions and functions (Fang et al., 2004).
Chemical Reactions and Properties
Naphthyridine derivatives participate in a variety of chemical reactions, illustrating their chemical versatility. For example, the intramolecular [2+2+2] cycloaddition of bis(propargylphenyl)carbodiimides has been utilized to synthesize L-shaped π-extended compounds with pyrrolo[1,2-a][1,8]naphthyridine corner units, showcasing the potential of naphthyridine derivatives in the synthesis of complex organic structures (Otani et al., 2013).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, fluorescence, and electronic properties, are critical for their potential applications. For example, the synthesis of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures has highlighted the importance of understanding the physical properties of these compounds for their application in materials science (Chung et al., 2009).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing
One significant application of derivatives of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is in the development of fluorescent probes for biological and chemical sensing. For instance, 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) has been designed to bind selectively with octyl glucopyranoside, demonstrating its utility as an ultrasensitive fluorescent probe for glucopyranoside detection with a detection limit of approximately 100 pM. This capability highlights the potential of these compounds in monitoring glucose levels or detecting specific sugars in complex biological environments (Liao et al., 2002).
Water Oxidation Catalysis
Derivatives have also been employed as ligands in the synthesis of metal complexes for catalytic applications, including water oxidation. A study described the synthesis of dinuclear complexes using a bridging ligand related to the naphthyridine structure, demonstrating their efficacy in oxygen evolution reactions. This application is crucial for developing sustainable energy technologies, such as water-splitting processes that produce hydrogen fuel (Zong & Thummel, 2005).
Conductive Polymers
The compound's derivatives have been explored for their potential in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl)arylenes, including structures related to 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, have shown promise due to their low oxidation potentials and stability in the conducting form. These materials have applications in electronic devices and materials science, highlighting the versatility of the naphthyridine derivatives in polymer chemistry (Sotzing et al., 1996).
Chemosensors for Metal Ions
Furthermore, novel pyrene-based fluorescent probes incorporating the naphthyridine moiety have been designed for the selective detection of metal ions, such as Ni2+. These compounds exhibit "turn-on" fluorescence in the presence of specific ions, making them valuable tools for environmental monitoring and the study of metal ion dynamics in biological systems (Khan et al., 2018).
Eigenschaften
IUPAC Name |
7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRWOJXHDHOSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)







